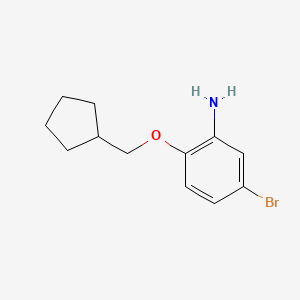

5-Bromo-2-(cyclopentylmethoxy)aniline

Description

5-Bromo-2-(cyclopentylmethoxy)aniline is an organic compound with the molecular formula C12H16BrNO and a molecular weight of 270.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentylmethoxy group at the 2nd position, and an aniline group.

Properties

IUPAC Name |

5-bromo-2-(cyclopentylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMANBQIHLPYDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentylmethoxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

the Suzuki–Miyaura coupling reaction is a scalable and efficient method that can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentylmethoxy)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The aniline group can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-(cyclopentylmethoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylmethoxy group contribute to its reactivity and binding affinity with various biological molecules . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-methylaniline: Similar structure but lacks the cyclopentylmethoxy group.

5-Bromo-2-(cyclopentylmethoxy)benzenamine: Similar structure but with different substituents.

Uniqueness

5-Bromo-2-(cyclopentylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclopentylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various scientific applications .

Biological Activity

5-Bromo-2-(cyclopentylmethoxy)aniline, with the CAS number 946699-84-9, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H16BrN |

| Molecular Weight | 255.17 g/mol |

| SMILES Representation | Cc1cc(Br)cc(c1)OC(C2CCC2)C |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Cyclopentylmethanol : Cyclopentylmethanol is synthesized through the reduction of cyclopentanone using lithium aluminum hydride.

- Bromination : The aniline derivative undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS).

- Ether Formation : The cyclopentylmethanol is reacted with the brominated aniline in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

-

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. It appears to induce apoptosis through the activation of caspase pathways.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 10 µM after 48 hours of treatment.

-

Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis.

- Case Study : In a study published in Antimicrobial Agents and Chemotherapy, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains.

- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Research Findings

Recent research findings emphasize the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.